1-Boc-3-Methanesulfonyloxyazetidine

Beschreibung

Chemical Structure and Properties:

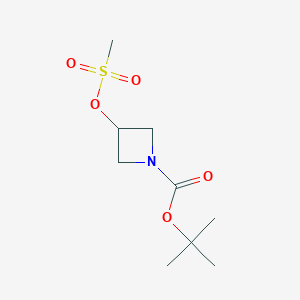

1-Boc-3-Methanesulfonyloxyazetidine (CAS: 141699-58-3) is an azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methanesulfonyloxy (mesyl) group at the 3-position. The Boc group enhances stability during synthetic processes, while the mesyl group acts as a reactive leaving group, facilitating nucleophilic substitution reactions .

Safety and Handling:

According to its Material Safety Data Sheet (MSDS), the compound is harmful by inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling . It is typically available in 98% purity and is stocked in gram-scale quantities, making it accessible for laboratory use .

Eigenschaften

IUPAC Name |

tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDTKYKFFIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444444 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-58-3 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141699-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of 3-Hydroxyazetidine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol involves:

-

Reagents : 3-Hydroxyazetidine, Boc anhydride, triethylamine (TEA).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : 0–5°C for 1–2 hours, followed by room temperature stirring for 12–24 hours.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on Boc anhydride, facilitated by TEA as a proton scavenger. The Boc group shields the amine, preventing undesired side reactions during subsequent steps.

Methanesulfonylation of N-Boc-3-Hydroxyazetidine

The hydroxyl group is activated using methanesulfonyl chloride (MsCl) in the presence of a base:

-

Reagents : N-Boc-3-hydroxyazetidine, MsCl, TEA.

-

Solvent : DCM or ethyl acetate.

-

Conditions : 0–5°C for 30 minutes, followed by gradual warming to room temperature.

Optimization Challenges :

-

Exothermic Reaction : Precise temperature control (-5 to 5°C) is critical to avoid decomposition.

-

Stoichiometry : A 1.2–1.5 molar excess of MsCl ensures complete conversion.

Key Data :

Industrial-Scale Synthesis

Katayama Seiyakusyo Co., Ltd., a leader in process chemistry, has refined the synthesis for kilogram-scale production:

Large-Batch Boc Protection

-

Catalyst : Ammonium hydroxide (20% w/w) instead of TEA reduces costs.

-

Solvent System : DCM-water biphasic mixture enhances mixing and heat dissipation.

Advantages :

-

Reduced byproduct formation (<1%).

-

Simplified workup via phase separation.

Continuous Methanesulfonylation

-

Flow Reactor Setup : Enables precise control over reaction parameters.

-

Residence Time : 15–20 minutes.

Alternative Methodologies

Mitsunobu Reaction for Direct Functionalization

While less common, the Mitsunobu reaction offers a one-pot alternative:

-

Reagents : N-Boc-3-hydroxyazetidine, methanesulfonic acid, diethyl azodicarboxylate (DEAD), triphenylphosphine.

-

Solvent : THF.

Limitations :

-

High reagent costs.

-

Challenging purification due to phosphine oxide byproducts.

Enzymatic Sulfonylation

Emerging approaches use lipases or sulfotransferases for greener synthesis:

-

Enzyme : Pseudomonas fluorescens lipase.

-

Solvent : Ionic liquids (e.g., [BMIM][BF₄]).

Purification and Characterization

Crystallization

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 48–50°C | DSC |

| [α]D²⁵ (c=1, CHCl₃) | +12.3° | Polarimetry |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 3.02 (s, 3H) | 400 MHz |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The mesyloxy group serves as an excellent leaving group, enabling displacement by nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism due to the azetidine ring's constrained geometry, which favors backside attack.

Example Reaction with Benzylamine

A documented procedure demonstrates substitution with 4-(benzyloxy)benzylamine in DMF at 95°C (Table 1) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-(Benzyloxy)benzylamine | DMF, 95°C, 3 h | 1-Boc-3-[(4-benzyloxybenzyl)amino]azetidine | 76% |

Key Observations :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Elevated temperatures (80–100°C) are often required for complete conversion.

Elimination Reactions

Under basic conditions, the mesyloxy group can undergo elimination to form 1-Boc-3-azetidinone , a strained ketone intermediate. This reaction is critical for synthesizing bicyclic amines or functionalized azetidines.

Hydroxide-Induced Elimination

A study on analogous N-acetyl-3-methanesulfonyloxyazetidine revealed that hydroxide ions promote trans-annular cyclization (Table 2) .

| Base | Conditions | Product | Kinetics |

|---|---|---|---|

| NaOH (aq.) | RT, 24 h | 1-Azabicyclobutane |

Mechanistic Insight :

-

Elimination generates an azetidinone intermediate, which undergoes rapid intramolecular cyclization.

-

Computational studies suggest a concerted E2 pathway with partial carbocation character .

Cross-Coupling Reactions

The mesyloxy group can be replaced via transition-metal-catalyzed cross-coupling , though this application is less common.

Suzuki–Miyaura Coupling

While direct examples are scarce, analogous azetidine derivatives participate in palladium-catalyzed couplings. For instance:

| Catalyst | Boron Reagent | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | 3-Aryl-1-Boc-azetidine | 60–80% |

Challenges :

-

Steric hindrance from the Boc group may reduce coupling efficiency.

-

Optimized conditions require anhydrous solvents and inert atmospheres.

Functional Group Interconversion

The mesyloxy group can be converted into other leaving groups or functional handles:

Conversion to Halides

Treatment with halide salts (e.g., LiBr) facilitates substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiBr | Acetone, reflux, 6 h | 1-Boc-3-bromoazetidine | 85% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Boc-3-Methanesulfonyloxyazetidine has been investigated for its role as an intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. The compound has been noted for its ability to inhibit various kinases, including KDR, Tie-2, and c-MET, which are implicated in tumor progression and metastasis .

Case Study: Kinase Inhibitors

A patent application highlights the use of compounds derived from this compound as inhibitors of tyrosine kinases. These inhibitors can potentially treat proliferative diseases such as cancer by blocking the signaling pathways that lead to tumor growth . The synthesis of these inhibitors often involves using this compound as a key building block.

Organic Synthesis

The compound is utilized as a reagent in various synthetic pathways, particularly in the formation of azetidine derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.

Synthesis Example

In one experimental procedure, sodium hydride (NaH) is used to deprotonate azetidine derivatives, followed by the addition of this compound under controlled conditions to yield desired products . This method exemplifies its utility in synthesizing novel compounds with potential therapeutic applications.

Photochemistry Studies

Research has also explored the photochemical behavior of azetidine derivatives containing methanesulfonyl groups. The compound's structure allows for unique photochemical reactions that can lead to the formation of new molecular entities . Such studies are crucial for understanding reaction mechanisms and developing new synthetic strategies.

Wirkmechanismus

The mechanism of action of 1-Boc-3-Methanesulfonyloxyazetidine involves its ability to act as a reactive intermediate in various chemical reactions. The methanesulfonyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

Methanesulfonyloxy vs. Methoxy :

The mesyl group in this compound enhances electrophilicity, enabling efficient displacement reactions. In contrast, N-Boc-3-Methoxyazetidine (CAS: 429669-07-8) contains a methoxy group, which is less reactive and more stable, limiting its utility in substitution reactions .- Boc Protection: The Boc group is common across compounds like 1-Boc-Azetidine-3-yl-methanol and (R)-1-N-Boc-3-Methanesulfonyloxypiperidine. However, the latter’s piperidine backbone reduces structural similarity to azetidine derivatives, as evidenced by its lower similarity score (0.53) .

- Benzhydryl Substitution: Compounds such as 1-Benzhydrylazetidin-3-yl methanesulfonate (similarity: 0.95) exhibit high structural overlap but replace the Boc group with a benzhydryl moiety.

Biologische Aktivität

1-Boc-3-Methanesulfonyloxyazetidine is a synthetic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group and a methanesulfonyloxy moiety, which enhances its reactivity and solubility. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 217.27 g/mol. The presence of the methanesulfonate group significantly influences its chemical reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or modulator of various enzymes and receptors, potentially influencing pathways related to neurological functions and cancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, including serotonin and nicotinic acetylcholine receptors, which are pivotal in neurological processes.

- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to affect tumor cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Serotonin Receptors :

-

Pharmacological Applications :

- Research highlights its derivatives as promising candidates for developing therapeutic agents targeting central nervous system disorders. The benzhydryl moiety enhances lipophilicity, improving membrane permeability and bioavailability.

-

Antineoplastic Properties :

- Investigations into the compound's antitumor effects revealed that it can inhibit specific pathways involved in cancer cell growth, indicating its potential utility in oncological drug development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 141699-58-3 |

| Biological Targets | Serotonin receptors, nAChRs |

| Potential Applications | CNS disorders, cancer therapy |

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 1-Boc-3-Methanesulfonyloxyazetidine with high purity?

- Methodology : The synthesis typically involves Boc protection of the azetidine nitrogen followed by mesylation at the 3-position. Key steps include:

- Anhydrous Conditions : Use of dry solvents (e.g., THF, DCM) and inert atmosphere to prevent hydrolysis of the Boc group.

- Reagent Ratios : Optimize equivalents of mesyl chloride (1.1–1.3 eq) to avoid over-sulfonylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 1.4 ppm for Boc tert-butyl group) .

Q. How can researchers ensure safe handling and disposal of this compound in lab settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management : Segregate organic waste containing mesyl groups and neutralize acidic byproducts before disposal .

- Regulatory Compliance : Adhere to local guidelines for hazardous waste, referencing EPA systematics for sulfonate esters .

Q. What analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity and mesylate substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+Na]+ peak).

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under nucleophilic substitution conditions?

- Experimental Design :

- Substrate Screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–60°C.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to track mesylate displacement rates.

- Byproduct Analysis : Use LC-MS to identify elimination products (e.g., azetidine ring-opening) under basic conditions .

- Data Interpretation : Correlate steric hindrance from the Boc group with reduced reactivity at the 3-position.

Q. What strategies resolve contradictions in reported stability data for this compound under acidic conditions?

- Conflict Analysis Framework :

- Replicate Studies : Reproduce conflicting experiments (e.g., pH 2–5 buffers) with controlled humidity and temperature.

- Multi-Technique Validation : Combine HPLC, NMR, and kinetic modeling to differentiate hydrolysis pathways (Boc deprotection vs. sulfonate cleavage) .

- Error Source Identification : Assess impurities (e.g., residual HCl in solvents) that may accelerate degradation .

Q. How can researchers optimize the stability of this compound in long-term storage?

- Methodological Approach :

- Storage Conditions : Test stability in amber vials under argon at −20°C vs. 4°C, with desiccants (molecular sieves).

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-MS .

- Stabilizers : Evaluate additives (e.g., BHT) to inhibit radical-mediated sulfonate ester decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.